molecular formula C11H10N2O B2953251 N-methylquinoline-3-carboxamide CAS No. 50354-38-6

N-methylquinoline-3-carboxamide

Cat. No.: B2953251
CAS No.: 50354-38-6
M. Wt: 186.214
InChI Key: PEYHZNNTTOIDDW-UHFFFAOYSA-N
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Description

N-methylquinoline-3-carboxamide is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoline structure, characterized by a benzene ring fused to a pyridine ring, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with methylamine. This reaction can be carried out under mild conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction proceeds as follows:

    Formation of Quinoline-3-carboxylic Acid Chloride: Quinoline-3-carboxylic acid is treated with thionyl chloride to form quinoline-3-carboxylic acid chloride.

    Amidation: The acid chloride is then reacted with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-methylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: N-methylquinoline-3-amine.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-methylquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxamide: Lacks the methyl group, leading to different chemical properties and biological activities.

    N-methylquinoline-2-carboxamide: The position of the carboxamide group affects its reactivity and interactions.

    Quinoline-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the amide group.

Uniqueness

N-methylquinoline-3-carboxamide is unique due to the presence of both the quinoline ring and the N-methylamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-methylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-12-11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYHZNNTTOIDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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